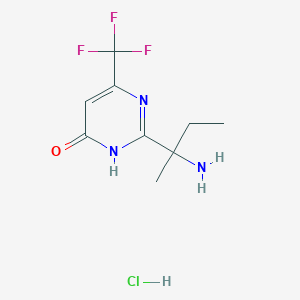![molecular formula C12H20F3NO2 B13177352 tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate](/img/structure/B13177352.png)
tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate is a chemical compound with the molecular formula C12H20F3NO2. It is known for its unique structure, which includes a trifluoromethyl group attached to a piperidine ring. This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate typically involves the reaction of piperidine derivatives with trifluoromethylating agents. One common method includes the use of tert-butyl bromoacetate and 2-(trifluoromethyl)piperidine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness
tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate is unique due to its specific trifluoromethyl group attached to the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its enhanced lipophilicity and potential biological activities set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C12H20F3NO2 |
|---|---|
Peso molecular |
267.29 g/mol |
Nombre IUPAC |
tert-butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate |
InChI |
InChI=1S/C12H20F3NO2/c1-11(2,3)18-9(17)7-8-5-4-6-16-10(8)12(13,14)15/h8,10,16H,4-7H2,1-3H3 |
Clave InChI |
OBFGFDWQSFIXSK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC1CCCNC1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


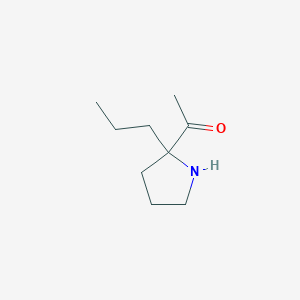
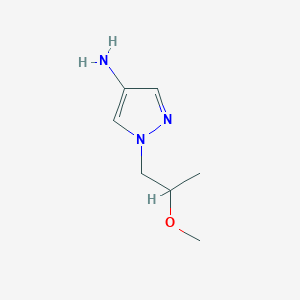
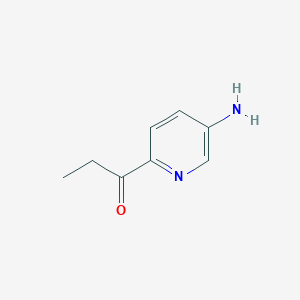
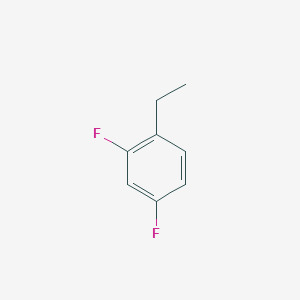
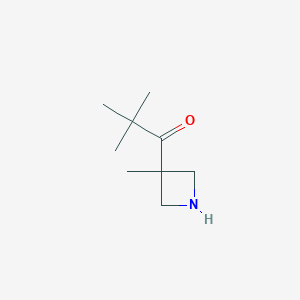
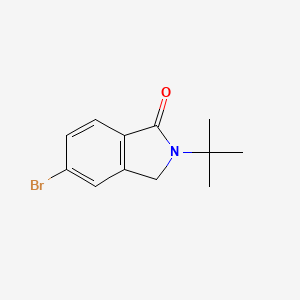
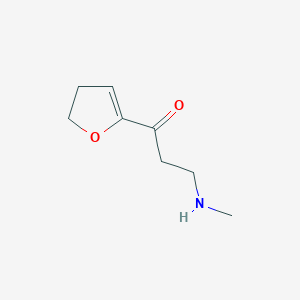
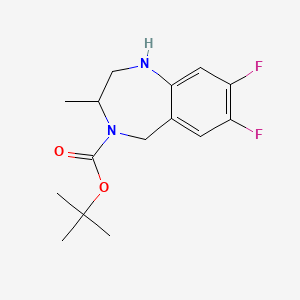
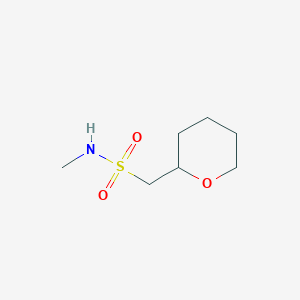
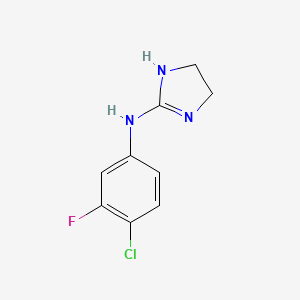
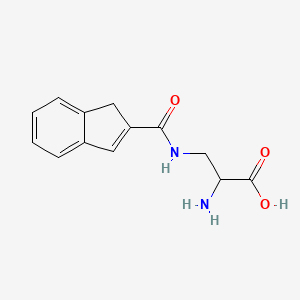
![3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B13177348.png)
![(2E)-3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13177356.png)
